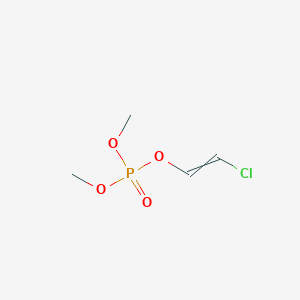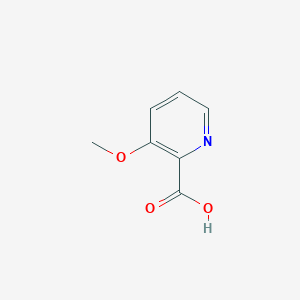
3-chloro-N-(4-chlorophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-chlorophenyl)aniline is an aromatic amine compound with the molecular formula C12H9Cl2N It consists of a benzene ring substituted with chlorine and an amine group, making it a derivative of aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-chlorophenyl)aniline typically involves the reaction of 4-chloronitrobenzene with 3-chloroaniline. The process can be summarized as follows:
Nitration: 4-Chloronitrobenzene is prepared by nitrating chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group in 4-chloronitrobenzene is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-chloroaniline.
Coupling Reaction: 4-Chloroaniline is then reacted with 3-chlorobenzoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large-scale nitration and reduction processes are employed to produce 4-chloroaniline.
Coupling Reaction in Reactors: The coupling reaction is carried out in industrial reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-(4-chlorophenyl)aniline undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are used under controlled conditions.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines are used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like iron powder are commonly used.
Major Products Formed
Halogenation: Formation of polyhalogenated derivatives.
Nitration: Formation of nitro derivatives.
Reduction: Formation of various amine derivatives.
Applications De Recherche Scientifique
3-chloro-N-(4-chlorophenyl)aniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(4-chlorophenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroaniline: Similar structure but lacks the additional chlorine substitution on the benzene ring.
3-Chloroaniline: Similar structure but lacks the 4-chlorophenyl substitution.
4-Chloro-N-methylbenzenamine: Similar structure with a methyl group instead of a hydrogen atom on the amine group.
Uniqueness
3-chloro-N-(4-chlorophenyl)aniline is unique due to its dual chlorine substitutions, which can influence its reactivity and interactions with other molecules. This structural feature makes it a valuable intermediate in organic synthesis and potential pharmaceutical applications.
Propriétés
Numéro CAS |
15979-79-0 |
|---|---|
Formule moléculaire |
C12H9Cl2N |
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
3-chloro-N-(4-chlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,15H |
Clé InChI |
WLXUZUUNMIBZSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC2=CC=C(C=C2)Cl |
| 15979-79-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















